molecular formula C9H11NO2 B2421158 Methyl 2-(4-methylpyridin-2-yl)acetate CAS No. 59310-39-3

Methyl 2-(4-methylpyridin-2-yl)acetate

Cat. No.: B2421158
CAS No.: 59310-39-3
M. Wt: 165.192
InChI Key: WMOJKAPIFKCDQZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-(4-methylpyridin-2-yl)acetate involves multiple steps. One common method includes the reaction of 4-methyl-2-pyridinecarboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically involve heating the mixture under reflux for several hours. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

Methyl 2-(4-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran and acetonitrile, and catalysts such as cobalt (II) tetraphenylporphyrin . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(4-methylpyridin-2-yl)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 2-(4-methylpyridin-2-yl)acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can lead to different reactivity and applications. This compound is unique in its specific ester and pyridine functionalities, making it valuable for certain synthetic and research applications.

Properties

IUPAC Name

methyl 2-(4-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-4-10-8(5-7)6-9(11)12-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOJKAPIFKCDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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